4,4'-Diantipyrylmethane 1-hydrate
Overview
Description
4,4’-Diantipyrylmethane 1-hydrate, also known as 4,4’-Methylenediantipyrine Monohydrate, is a chemical compound with the molecular formula C23H24N4O2·H2O and a molecular weight of 406.49 . It appears as a white powder to crystal .
Molecular Structure Analysis
The molecular structure of 4,4’-Diantipyrylmethane 1-hydrate consists of 23 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and one water molecule . The InChI key is OSBQFBKEVMIGTJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
4,4’-Diantipyrylmethane 1-hydrate is a solid at 20 degrees Celsius . It has a melting point of 156ºC and is almost transparent when dissolved in dilute HCl .Scientific Research Applications
Synthesis and Spectrophotometric Applications
4,4'-Diantipyrylmethane 1-hydrate and its derivatives are synthesized for their application in spectrophotometric determination. The relationship between their structures and the sensitivity of color reactions in spectrophotometry is significant (L. Xin, 2001).
Ion Detection
Diantipyrylmethane-based electrodes have been developed for the detection of lead ions. These electrodes exhibit high sensitivity and specific concentration ranges, demonstrating the potential of diantipyrylmethane in analytical applications (S. D. Tataeva, V. S. Magomedova, K. E. Magomedov, 2016).
Reagents in Analytical Chemistry
Derivatives of diantipyrylmethane are widely used as reagents for the spectrophotometric determination of various metal and nonmetallic ions, offering good selectivity and high sensitivity (L. Zaijun, B. Hua, P. Jiaomai, 2006).
Corrosion Inhibition
Research shows that Diantipyrylmethane, particularly in combination with potassium thiocyanate, effectively inhibits corrosion in certain metal solutions, demonstrating its potential in industrial applications (K. Qiao, 2019).
Extraction of Metal Ions
Diantipyrylmethane is involved in the extraction of metal ions such as copper, cadmium, and zinc from solutions, indicating its use in environmental and analytical chemistry (M. I. Degtev, A. Stankova, D. Knutov, A. Medvedev, Mariya Yu. Russkikh, 2019).
Dye Synthesis
Diantipyrylmethane derivatives have been used in the metal-free synthesis of blue dyes, suggesting applications in material science and textile industry (Chun-ping Dong, S. Kodama, Akinori Uematsu, A. Nomoto, M. Ueshima, A. Ogawa, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a chromogenic agent in spectrophotometry and extraction photometry for the determination of metals such as au (iii), ti (iv), ir, fe (iii), mo, nd, u (iv), ir, pt, and re .
Mode of Action
As a chromogenic agent, it likely interacts with its targets (specific metal ions) to produce a color change that can be measured using spectrophotometric techniques . This allows for the quantification of these metal ions in a given sample.
Result of Action
The primary result of the action of 4,4’-Diantipyrylmethane 1-hydrate is the production of a color change when it interacts with specific metal ions. This color change can be quantified using spectrophotometric techniques, allowing for the detection and measurement of these ions .
Properties
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2.H2O/c1-16-20(22(28)26(24(16)3)18-11-7-5-8-12-18)15-21-17(2)25(4)27(23(21)29)19-13-9-6-10-14-19;/h5-14H,15H2,1-4H3;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBQFBKEVMIGTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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